
8-Imino-4,7-diphenyl-7,8-dihydro-3H-1,2a,4,5,7-pentaazacyclopenta(cd)azulene-3,6(4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-Imino-4,7-diphenyl-7,8-dihydro-3H-1,2a,4,5,7-pentaazacyclopenta(cd)azulene-3,6(4H)-dione” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “8-Imino-4,7-diphenyl-7,8-dihydro-3H-1,2a,4,5,7-pentaazacyclopenta(cd)azulene-3,6(4H)-dione” typically involves multi-step organic reactions. Common starting materials might include aromatic amines and diketones. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could convert the imino group to an amine group.
Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new pharmaceuticals.
Medicine
The compound might exhibit pharmacological properties, such as antimicrobial or anticancer activity, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of “8-Imino-4,7-diphenyl-7,8-dihydro-3H-1,2a,4,5,7-pentaazacyclopenta(cd)azulene-3,6(4H)-dione” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azulene Derivatives: Compounds with similar azulene structures.
Imino Compounds: Molecules containing imino groups.
Diphenyl Compounds: Compounds with diphenyl groups.
Uniqueness
What sets “8-Imino-4,7-diphenyl-7,8-dihydro-3H-1,2a,4,5,7-pentaazacyclopenta(cd)azulene-3,6(4H)-dione” apart is its unique combination of functional groups and ring structure, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
84996-82-7 |
|---|---|
Formule moléculaire |
C19H12N6O2 |
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
11-imino-6,10-diphenyl-2,4,6,8,10-pentazatricyclo[5.4.1.04,12]dodeca-1(12),2,7-triene-5,9-dione |
InChI |
InChI=1S/C19H12N6O2/c20-16-14-15-17(22-18(26)24(16)12-7-3-1-4-8-12)25(13-9-5-2-6-10-13)19(27)23(15)11-21-14/h1-11,20H |
Clé InChI |
VMNIDIPUQIDOEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=N)C3=C4C(=NC2=O)N(C(=O)N4C=N3)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12807352.png)
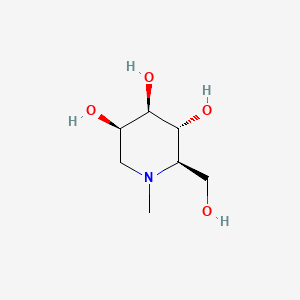
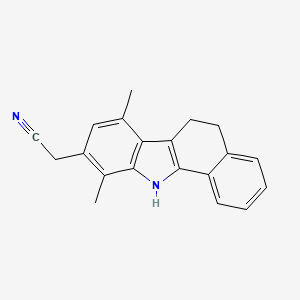
![[(1S,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12807385.png)

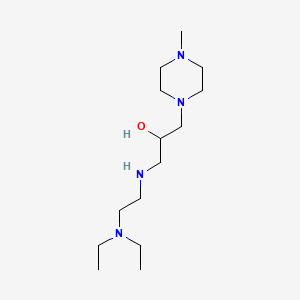
![3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12807400.png)

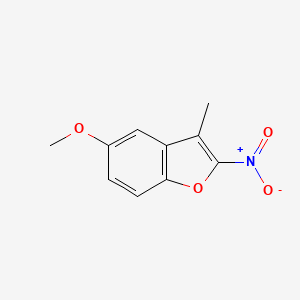
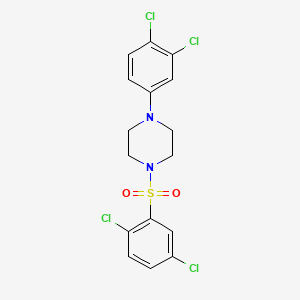


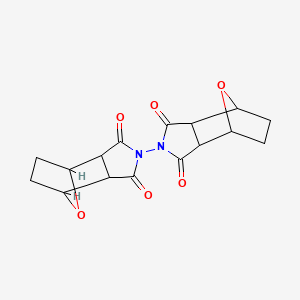
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl acetate](/img/structure/B12807438.png)
